H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA
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Overview
Description
The compound H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide composed of a sequence of amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted or modified using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or carbodiimides are used for amino acid substitution.
Major Products
Disulfide Bonds: Formation of disulfide bonds between cysteine residues.
Modified Peptides: Peptides with substituted or modified amino acid residues.
Scientific Research Applications
The peptide H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA has numerous applications in scientific research:
Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing peptide-based drugs.
Chemistry: Employed in the study of peptide synthesis, modification, and characterization.
Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific sequence and structure. The peptide can interact with various molecular targets, including enzymes, receptors, and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and influence its activity.
Comparison with Similar Compounds
Similar Compounds
H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH: Without the trifluoroacetic acid (TFA) component.
H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-NH2: With an amide group at the C-terminus instead of a hydroxyl group.
Uniqueness
The presence of trifluoroacetic acid (TFA) in H-Cys-Gly-His-Gly-Asn-Lys-Ser-Gly-Leu-Met-Val-Gly-Gly-Val-Val-OH.TFA can influence the peptide’s solubility, stability, and overall properties. This makes it distinct from similar peptides without TFA or with different terminal modifications.
Properties
Molecular Formula |
C60H100F3N19O20S2 |
---|---|
Molecular Weight |
1528.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C58H99N19O18S2.C2HF3O2/c1-28(2)16-36(54(90)73-35(13-15-97-9)53(89)76-46(29(3)4)56(92)67-20-41(80)63-21-45(84)75-47(30(5)6)57(93)77-48(31(7)8)58(94)95)69-43(82)24-66-51(87)39(25-78)74-52(88)34(12-10-11-14-59)72-55(91)38(18-40(61)79)71-44(83)23-65-50(86)37(17-32-19-62-27-68-32)70-42(81)22-64-49(85)33(60)26-96;3-2(4,5)1(6)7/h19,27-31,33-39,46-48,78,96H,10-18,20-26,59-60H2,1-9H3,(H2,61,79)(H,62,68)(H,63,80)(H,64,85)(H,65,86)(H,66,87)(H,67,92)(H,69,82)(H,70,81)(H,71,83)(H,72,91)(H,73,90)(H,74,88)(H,75,84)(H,76,89)(H,77,93)(H,94,95);(H,6,7)/t33-,34-,35-,36-,37-,38-,39-,46-,47-,48-;/m0./s1 |
InChI Key |
BVRWRGLPBZZAHO-MZXLXZEZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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